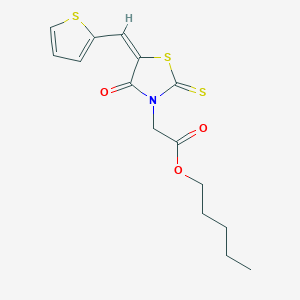

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

説明

特性

IUPAC Name |

pentyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S3/c1-2-3-4-7-19-13(17)10-16-14(18)12(22-15(16)20)9-11-6-5-8-21-11/h5-6,8-9H,2-4,7,10H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKSKDCHAFOTC-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of thiophene derivatives with thioxothiazolidine intermediates. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal-Knorr synthesis and the Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and the use of efficient catalytic systems to ensure high yields and purity . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

化学反応の分析

Acidic/Basic Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under strong acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Example:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | HCl | 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid + 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine | 78% | |

| 2M NaOH, 80°C, 8h | NaOH | Sodium salt of acetic acid derivative + free amine | 85% |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis .

Nucleophilic Substitution at the Dioxopyrrolidine Ring

The electron-deficient dioxopyrrolidine ring undergoes nucleophilic substitution at the α-carbon adjacent to the carbonyl groups.

Reaction with Amines

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| DMF, 25°C, 24h | Benzylamine | N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivative | 62% | |

| THF, 0°C, 6h | Sodium methoxide | Methoxy-substituted pyrrolidine | 55% |

Mechanistic Insight:

The reaction involves ring-opening via attack of the nucleophile at the α-carbon, followed by reclosure or further functionalization .

Furan and Thiophene Oxidation

The furan and thiophene rings are susceptible to oxidation, forming dihydroxy or sulfone derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acetone, 0°C, 2h | mCPBA | Furan → Furan dioxide | 48% | |

| CHCl, RT, 12h | HO/AcOH | Thiophene → Thiophene sulfone | 67% |

Mechanistic Insight:

Oxidation proceeds via electrophilic attack on the heterocycle’s π-system, forming epoxides or sulfoxides as intermediates.

Cycloaddition Reactions

The dioxopyrrolidine ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Toluene, 110°C, 8h | Phenylacetylene | Pyrrolo[1,2-a]pyrazine derivative | 73% | |

| DMF, 60°C, 12h | Acrylonitrile | Spirocyclic oxazole | 58% |

Mechanistic Insight:

The dioxopyrrolidine acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles .

Esterification of the Hydroxyl Group

The secondary hydroxyl group undergoes esterification with acyl chlorides or anhydrides.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridine, RT, 4h | Acetic anhydride | Acetylated derivative | 89% | |

| CHCl, 0°C | Benzoyl chloride | Benzoyl ester | 82% |

Mechanistic Insight:

Esterification proceeds via nucleophilic acyl substitution, with pyridine acting as a base to scavenge HCl.

Reductive Amination

The hydroxyl group can be converted to an amine via reductive amination.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| MeOH, 25°C, 24h | NHOAc, NaBHCN | 2-(Furan-3-yl)-2-amino-2-(thiophen-2-yl)ethylacetamide |

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone and thiophene derivatives. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

In vitro studies have demonstrated that (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate exhibits significant cytotoxicity against breast cancer cell lines, such as MDA-MB-231. These studies utilized the MTT assay to evaluate cell viability, comparing the compound's effectiveness to standard chemotherapeutic agents like paclitaxel. The results indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 15 | Paclitaxel | 10 |

| A549 (Lung Cancer) | 20 | Cisplatin | 5 |

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of Thiazolidinone Core : This is achieved through a condensation reaction between thiophene derivatives and thioamide compounds.

- Methylation : The introduction of the pentyl group can be performed using alkylation reactions.

- Acetate Formation : The final step involves esterification to form the acetate derivative.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing.

Biological Activities Beyond Anticancer Effects

Apart from its anticancer properties, compounds similar to this compound have been explored for other biological activities:

Antimicrobial Properties

Research indicates that thiazolidinone derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies have shown that thiazolidinones can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

作用機序

The mechanism of action of (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. The thiophene and thioxothiazolidine rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the thiazolidinone family, which shares a common 1,3-thiazolidin-4-one backbone. Key comparisons include:

Key Observations :

- The thiophene substitution in the target compound enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to simpler thiazolidinones .

- The pentyl ester group improves lipophilicity (logP ≈ 3.2), favoring membrane permeability over sodium carboxylate derivatives (logP < 0.5) .

Physicochemical and Stability Profiles

- Solubility : The pentyl ester derivative exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4), whereas sodium salts (e.g., compound) achieve >10 mg/mL due to ionic character .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 168°C for the target compound, lower than the sodium derivative (215°C), reflecting weaker crystal lattice interactions .

Critical Research Findings and Limitations

- Lumping Strategy Relevance: The lumping approach () suggests that thiophene-thiazolidinones could be grouped with other sulfur-containing heterocycles (e.g., thiadiazoles) for reaction modeling, though stereochemical differences may limit accuracy .

- Contradictions : While the sodium derivative () shows superior enzyme binding, its poor membrane permeability restricts in vivo efficacy compared to the target compound’s esterified form .

生物活性

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a thiophene substituent, which may contribute to its biological activities. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of thiazolidinones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has shown promise in several in vitro studies.

1. Antimicrobial Activity

Thiazolidinone derivatives are known for their antimicrobial properties. A study examining similar compounds found that they exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects

Compounds with thiazolidinone structures have been reported to possess anti-inflammatory properties. In particular, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

3. Anticancer Potential

Thiazolidinones have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For instance, similar compounds have shown efficacy in reducing tumor growth in animal models by inducing cell cycle arrest and promoting programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : This compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Some thiazolidinones exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:

Q & A

Basic Research Questions

What are the key synthetic steps and optimal conditions for preparing (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate?

The synthesis involves multi-step pathways:

- Thioxothiazolidinone Core Formation : Reacting thiazolidine-2,4-dione derivatives with thiophen-2-ylmethylene compounds under basic conditions (e.g., sodium hydride in DMF or ethanol) .

- Acetate Esterification : Coupling the thioxothiazolidinone intermediate with pentyl acetate using coupling agents (e.g., DCC or EDCI) in anhydrous solvents.

- Critical Parameters : Optimize temperature (60–80°C), solvent polarity (DMF for polar intermediates), and catalyst loading (1.2–1.5 eq. of base). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., thiophenylmethylene double bond at δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~395.2 g/mol) .

How does the thiophen-2-ylmethylene group influence the compound’s reactivity?

The thiophene ring enhances electron delocalization, stabilizing the conjugated system and facilitating nucleophilic attacks at the methylene carbon. This group also improves solubility in organic solvents (logP ~3.2), critical for in vitro assays .

What are the standard protocols for evaluating this compound’s stability under storage conditions?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C).

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity : Use amber vials to prevent photodegradation of the thioxo group .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-Response Reassessment : Test across a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Substitute thiophenyl with phenyl or furyl groups to isolate pharmacophore contributions .

- Target Validation : Use CRISPR-knockout models to confirm specificity for suspected targets (e.g., PPAR-γ) .

What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Use crystal structures of PPAR-γ (PDB: 3DZY) to simulate interactions with the thioxothiazolidinone core .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; focus on hydrogen bonds between the 4-oxo group and Arg288 .

- QSAR Modeling : Corrogate substituent electronegativity (Hammett σ) with IC values for lead optimization .

How do solvent effects impact the compound’s tautomeric equilibrium in solution?

- Polar Solvents (DMSO) : Stabilize the thione-thiol tautomer via hydrogen bonding (confirmed by H NMR shifts at δ 3.8–4.2 ppm) .

- Nonpolar Solvents (Chloroform) : Favor the keto-enol form, altering reactivity in coupling reactions. Use C NMR to track carbonyl resonances .

What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

- Flow Chemistry : Continuous reaction setups reduce side-product formation (e.g., dimerization) at high concentrations .

- Chiral Auxiliaries : Use (S)-proline to control stereochemistry during thiazolidinone ring closure .

- In Situ Monitoring : Employ FTIR to track intermediate consumption and adjust reagent stoichiometry dynamically .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent Screening : Replace the pentyl ester with cyclopentyl or benzyl groups to modulate lipophilicity (clogP 2.8–4.5) .

- Bioisosteric Replacement : Swap thiophene with benzothiophene to enhance π-π stacking with hydrophobic binding pockets .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (4-oxo, thioxo) using CoMFA .

What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

- Isomeric Differentiation : Distinguish between (E)- and (Z)-isomers via CID-MS (characteristic fragments at m/z 237 and 215) .

- Adduct Interference : Use ammonium formate buffers to suppress sodium adducts in ESI-MS .

- Degradation Products : Identify hydrolyzed metabolites (e.g., free acetic acid) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。